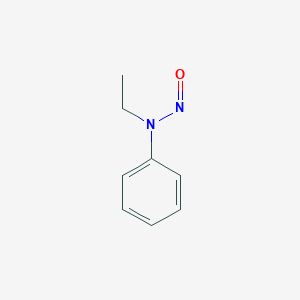

N-Nitroso-N-ethylaniline

Overview

Description

N-Nitroso-N-ethylaniline: is an organic compound with the chemical formula C8H10N2O . It is a clear amber or yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ethers . This compound is known for its applications in various fields, including the dye industry and pharmaceutical research.

Mechanism of Action

Target of Action

N-Nitroso-N-ethylaniline is a type of N-nitrosamine . N-nitrosamines are known to be genotoxic and carcinogenic . They are capable of reacting with DNA to form covalent addition products (DNA adducts) that play a central role in carcinogenesis .

Mode of Action

This compound, like other N-nitrosamines, undergoes metabolic activation by cytochrome P450 monooxygenases . This metabolic activation results in the formation of electrophiles that can readily react with DNA . The interaction of these electrophiles with DNA leads to the formation of DNA adducts .

Biochemical Pathways

The DNA adducts formed by the action of this compound can affect various DNA repair pathways . These include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair . These pathways play crucial roles in protecting against the genotoxic and carcinogenic effects of N-nitrosamines .

Pharmacokinetics

It is known that this compound is insoluble in water , which could impact its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of DNA adducts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be combustible and may form explosive mixtures with air when heated . It is also known to react with strong oxidizing agents, metal salts, peroxides, and sulfides . Therefore, the environment in which this compound is present can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

N-Nitroso-N-ethylaniline is a synthetic intermediate in the synthesis of 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones as antagonists of chemokine (C-X-C motif) receptor 2 (CXCR2)

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well studied. It has been shown to be non-carcinogenic in a survival assay using 2FR 4 50 Rauscher leukemia virus-infected rat embryo cultures .

Molecular Mechanism

It is known to be a synthetic intermediate in the synthesis of 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones as antagonists of CXCR2

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitrosation of N-ethylaniline: The most common method involves the nitrosation of N-ethylaniline using nitrous acid.

Dealkylative N-nitrosation: Another method involves the dealkylative N-nitrosation of N,N-dialkylaniline derivatives.

Industrial Production Methods: Industrial production of N-Nitroso-N-ethylaniline often involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps for purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon, or metal hydrides such as lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Nitroso compounds and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Compounds with different functional groups replacing the nitroso group.

Scientific Research Applications

Chemistry: N-Nitroso-N-ethylaniline is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and other nitrogen-containing derivatives .

Biology and Medicine: This compound is studied for its potential biological activities, including its role as a carcinogen. It is used in research to understand the mechanisms of nitrosamine-induced carcinogenesis .

Industry: In the dye industry, this compound is used in the synthesis of azo dyes and other colorants. It is also used as a stabilizer in nitrate ester-based energetic materials .

Comparison with Similar Compounds

- N-Nitroso-N-methylaniline

- N-Nitroso-N-phenylaniline

- N-Nitroso-N-propylaniline

Comparison: N-Nitroso-N-ethylaniline is unique due to its specific ethyl group, which influences its reactivity and biological activity. Compared to N-Nitroso-N-methylaniline, which has a methyl group, this compound exhibits different reactivity patterns and biological effects. Similarly, the presence of different alkyl groups in N-Nitroso-N-phenylaniline and N-Nitroso-N-propylaniline results in variations in their chemical and biological properties .

Biological Activity

N-Nitroso-N-ethylaniline (NEA) is a member of the N-nitroso compounds, which are recognized for their significant biological activities, particularly their carcinogenic potential. This article delves into the biological activity of NEA, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Formation

This compound is formed through the nitrosation of N-ethylaniline, typically in the presence of nitrous acid. The general reaction can be summarized as follows:

This reaction is facilitated under acidic conditions, where nitrous acid generates nitrosyl cations that react with the amine group of N-ethylaniline.

Carcinogenicity

The carcinogenic effects of NEA have been extensively studied. N-nitroso compounds are known to induce tumors in various animal models. Research indicates that NEA can lead to tumor formation in multiple organs, with liver and lung being particularly susceptible.

Mechanisms of Carcinogenicity

- Metabolic Activation : NEA undergoes metabolic activation primarily via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA, resulting in mutations.

- Genotoxicity : Studies have demonstrated that NEA induces DNA strand breaks and mutations in vitro and in vivo. For instance, increased levels of DNA damage were observed in liver tissues of rodents exposed to NEA .

Toxicity Profiles

The toxicity of NEA has been evaluated through various studies:

- Acute Toxicity : High doses of NEA can lead to severe toxicity and lethality in experimental animals.

- Chronic Exposure : Long-term exposure studies have shown a correlation between NEA exposure and the development of cancerous lesions in multiple organ systems .

Case Studies

- Rodent Studies : In a series of rodent studies, NEA was administered at varying doses. Results indicated a dose-dependent increase in tumor incidence, particularly in the liver and lungs. The lowest observed adverse effect level (LOAEL) was established at 10 mg/kg body weight .

- Transplacental Effects : Research has highlighted the transplacental carcinogenic potential of NEA when administered during gestation periods in rodent models. This emphasizes the risk posed not only to the exposed individuals but also to developing fetuses .

Table 1: Summary of Carcinogenic Effects of this compound

| Study Type | Organ Affected | Tumor Type | Dose (mg/kg) | Outcome |

|---|---|---|---|---|

| Rodent Study | Liver | Hepatocellular Carcinoma | 10 | Tumor Induction |

| Rodent Study | Lung | Lung Adenocarcinoma | 5 | Tumor Induction |

| Transplacental Study | Fetal Liver | Hepatocellular Carcinoma | 15 | Increased Risk |

Properties

IUPAC Name |

N-ethyl-N-phenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-10(9-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRXVZXYLBWKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025786 | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-ethylaniline appears as clear amber or yellow liquid. (NTP, 1992) | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

266 °F at 760 mmHg (NTP, 1992) | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0874 (NTP, 1992) - Denser than water; will sink | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

612-64-6 | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-N-nitrosoaniline, N- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-N-NITROSOANILINE, N- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RW6X8LUQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the photochemical properties of N-Nitroso-N-ethylaniline?

A1: this compound exhibits photochromism in aqueous solutions when exposed to UV light (253.7 nm). [] This means it undergoes a reversible color change upon light exposure. The process involves a cis-trans isomerization, where the unstable photoproduct reverts back to the original compound both photochemically and thermally. [] The quantum yields for the forward and backward reactions are 0.23 and 0.58, respectively. []

Q2: How does the chemical behavior of this compound differ in alcoholic solutions compared to aqueous solutions?

A2: While this compound exhibits photochromism in aqueous solutions, its behavior changes in alcoholic solutions. In the absence of oxygen, the primary reaction pathway shifts towards the formation of N-ethylaniline. [] This difference highlights the influence of the solvent environment on the compound's reactivity.

Q3: Are there analytical methods to separate and detect this compound, particularly in complex mixtures?

A3: Yes, chromatographic techniques are effective for separating this compound and its nitro derivatives from complex mixtures like propellant explosives. [] This separation, followed by absorptiometric determination using the α-naphthylamine reaction, allows for quantifying the compound. [] This method has proven valuable in understanding the aging mechanisms of propellants stabilized with symmetrical diethyldiphenylurea. []

Q4: Are there any known isomers of this compound relevant to propellant degradation?

A5: Research has identified two isomeric forms of 2-Nitro-N-nitroso-N-ethylaniline as products of stabilizer degradation in propellants. [] Understanding the formation and properties of these isomers is crucial for assessing the long-term stability and safety of propellants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.